molecular formula C6H13O2Si- B1227978 3-(Trimethylsilyl)propionate

3-(Trimethylsilyl)propionate

Cat. No. B1227978
M. Wt: 145.25 g/mol
InChI Key: NONFLFDSOSZQHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(trimethylsilyl)propionate is a monocarboxylic acid anion that is the conjugate base of 3-(trimethylsilyl)propionic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 3-(trimethylsilyl)propionic acid.

Scientific Research Applications

Chemical Synthesis and Material Science

3-(Trimethylsilyl)propionate plays a significant role in the field of chemical synthesis and material science. It's involved in the formulation of products such as adhesives and coatings, demonstrating its versatility in commercial applications. Specifically, tris-3-(1-aziridino)propionate crosslinkers, which include derivatives like trimethylolpropane tris-(1-(2-methyl)aziridino)propionate (TTMAP), are widely used in formulated coatings like primers, intermediate coats, and topcoats, as well as in the manufacturing of photographic film coatings, inks, and fabric coatings (Roesler & Danielmeier, 2004).

Lithium-ion Batteries

This compound is also recognized for its application in energy storage technologies. It has been introduced as a non-volatile solvent in lithium-ion battery electrolytes, using LiTFSI as a lithium salt. This particular application significantly enhances the safety of lithium-ion batteries as compared to conventional volatile carbonate electrolytes, offering thermal and chemical stability (Pohl et al., 2015).

Radical-Based Reactions in Organic Chemistry

The compound's utilization extends into organic chemistry, where it is used in radical-based reactions. Tris(trimethylsilyl)silane, a related compound, demonstrates its importance in organic synthesis through radical reductions, hydrosilylation, and consecutive radical reactions. It enables these reactions to be carried out under mild conditions while ensuring excellent yields and remarkable chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).

NMR and MRS Studies

In the realm of nuclear magnetic resonance (NMR) and magnetic resonance spectroscopy (MRS), 3-(trimethylsilyl) propionic-2, 2, 3, 3-d4 acid sodium (TSP) is frequently used as a reference reagent. Its primary function is to serve as an internal reference for identifying cell and tissue metabolites and determining chemical and protein structures. This reference material has been notably exploited for the quantitative and dynamic analyses of metabolite spectra acquired from cells (Chun & Mun, 2015).

properties

Molecular Formula

C6H13O2Si-

Molecular Weight

145.25 g/mol

IUPAC Name

3-trimethylsilylpropanoate

InChI

InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)/p-1

InChI Key

NONFLFDSOSZQHR-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)CCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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